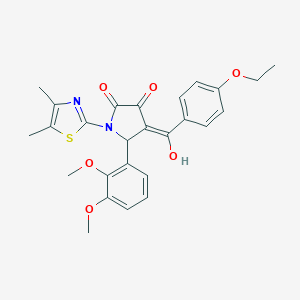![molecular formula C24H23BrN2O4 B266779 4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266779.png)
4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, commonly known as BDP, is a synthetic compound with potential therapeutic applications. This compound has been subject to extensive research due to its unique chemical structure and potential medical benefits. In
作用机制
BDP exerts its pharmacological effects through the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. BDP also activates the Nrf2 pathway, which is responsible for the regulation of cellular antioxidant defense mechanisms. These mechanisms of action make BDP a potential therapeutic agent for the treatment of inflammatory diseases and cancer.
Biochemical and Physiological Effects:
BDP has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. BDP has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, BDP has been shown to have antioxidant effects, which may be beneficial in the treatment of diseases associated with oxidative stress.
实验室实验的优点和局限性
One of the advantages of using BDP in lab experiments is its specificity for the NF-κB and Nrf2 pathways, which allows for targeted inhibition and activation of these pathways. However, the synthesis of BDP is complex and requires specialized equipment and skilled chemists. Additionally, the cost of BDP may be prohibitive for some research groups.
未来方向
There are several potential future directions for the research of BDP. One area of interest is the development of BDP-based drug delivery systems for the treatment of diseases that affect the central nervous system. Another potential direction is the investigation of BDP as a potential treatment for diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of BDP and its potential therapeutic applications.
In conclusion, BDP is a synthetic compound with potential therapeutic applications due to its anti-inflammatory, anti-tumor, and anti-oxidant properties. The synthesis of BDP is complex, but its specificity for the NF-κB and Nrf2 pathways allows for targeted inhibition and activation of these pathways. Further research is needed to fully understand the mechanism of action of BDP and its potential therapeutic applications.
合成方法
BDP is synthesized through a multi-step process involving the condensation of 3-(dimethylamino)propylamine, 3-bromobenzaldehyde, and 2-acetylbenzo[b]furan. The final product is obtained through a cyclization reaction, which results in the formation of the pyrrolone ring. The synthesis of BDP is a complex process that requires skilled chemists and specialized equipment.
科学研究应用
BDP has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, which make it a promising candidate for the treatment of various diseases. BDP has also been investigated for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
属性
产品名称 |
4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C24H23BrN2O4 |
分子量 |
483.4 g/mol |
IUPAC 名称 |
3-(1-benzofuran-2-carbonyl)-2-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H23BrN2O4/c1-26(2)11-6-12-27-21(16-8-5-9-17(25)13-16)20(23(29)24(27)30)22(28)19-14-15-7-3-4-10-18(15)31-19/h3-5,7-10,13-14,21,29H,6,11-12H2,1-2H3 |
InChI 键 |
FLJDYUVRFKGSGM-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)Br |
规范 SMILES |
C[NH+](C)CCCN1C(C(=C(C1=O)[O-])C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266697.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266698.png)
![5-[3-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266699.png)
![1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266700.png)
![5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266701.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266702.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266705.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266708.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266711.png)
![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266715.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266718.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(5-methyl-2-furyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266722.png)